(S)-Piperidin-1-yl(piperidin-2-yl)methanone
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Overview
Description
(S)-Piperidin-1-yl(piperidin-2-yl)methanone is a chiral compound that features a piperidine ring structure Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperidin-1-yl(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the use of piperidine and its derivatives in a controlled environment to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Piperidin-1-yl(piperidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce different piperidine derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
Scientific Research Applications
(S)-Piperidin-1-yl(piperidin-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Piperidin-1-yl(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(S)-Piperidin-1-yl(piperidin-2-yl)methanone can be compared with other similar compounds, such as:
Piperidine: A simple cyclic amine that serves as a building block for many organic compounds.
Piperidin-2-ylmethanol: A derivative with a hydroxyl group, used in various chemical syntheses.
Piperidin-2-ylmethanamine: Another derivative with an amine group, known for its biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the resulting properties, which can be leveraged for various scientific and industrial applications.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
piperidin-1-yl-[(2S)-piperidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2/t10-/m0/s1 |
InChI Key |
CABZQVAPYHYSCR-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CCCCN2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
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